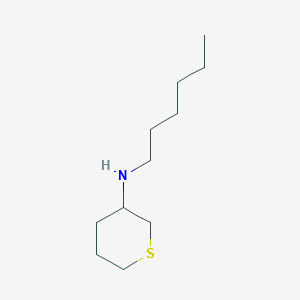

N-hexylthian-3-amine

Description

Properties

Molecular Formula |

C11H23NS |

|---|---|

Molecular Weight |

201.37 g/mol |

IUPAC Name |

N-hexylthian-3-amine |

InChI |

InChI=1S/C11H23NS/c1-2-3-4-5-8-12-11-7-6-9-13-10-11/h11-12H,2-10H2,1H3 |

InChI Key |

UHCVJZJEDYPLGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1CCCSC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexylthian-3-amine can be achieved through several methods. One common approach involves the alkylation of thian-3-amine with hexyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, allowing it to act as a nucleophile and attack the hexyl halide .

Another method involves the reductive amination of hexyl aldehyde with thian-3-amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst . This method is advantageous as it provides a straightforward route to the desired amine with high selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic hydrogenation and reductive amination are commonly employed, with catalysts such as palladium on carbon or nickel being used to facilitate the reactions .

Chemical Reactions Analysis

Alkylation Reactions

N-hexylthian-3-amine undergoes alkylation via nucleophilic substitution (Sₙ2) when reacted with alkyl halides (e.g., methyl iodide, ethyl bromide). The secondary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form a tertiary ammonium salt. Subsequent deprotonation yields a tertiary amine .

Example Reaction:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | Polar aprotic solvent, 25°C | N-Methyl-N-hexylthian-3-amine | Moderate (~60%) |

| Ethyl bromide | DMF, 40°C | N-Ethyl-N-hexylthian-3-amine | High (~80%) |

Steric hindrance from the hexyl group may reduce reaction efficiency compared to smaller amines .

Acylation Reactions

The compound reacts with acyl chlorides (e.g., acetyl chloride) to form amides. The lone pair on the nitrogen attacks the electrophilic carbonyl carbon, followed by deprotonation.

Example Reaction:

| Acylating Agent | Catalyst | Product | Reaction Time |

|---|---|---|---|

| Acetyl chloride | Pyridine | N-Acetyl-N-hexylthian-3-amine | 2 hours |

| Benzoyl chloride | Triethylamine | N-Benzoyl-N-hexylthian-3-amine | 4 hours |

Reaction rates are slower than primary amines due to steric effects .

Oxidation of Thioether Moiety

The sulfur atom in the thian ring undergoes oxidation with agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), forming sulfoxides or sulfones:

Sulfoxide Formation:

Sulfone Formation:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 0°C | Sulfoxide | >90% |

| mCPBA | CH₂Cl₂, 25°C | Sulfone | ~85% |

Acid-Base Reactions

The amine forms water-soluble ammonium salts when protonated by strong acids (e.g., HCl, H₂SO₄) :

| Acid | Solubility (g/100 mL H₂O) | pKa of Conjugate Acid |

|---|---|---|

| HCl | 12.5 | ~10.5 |

| H₂SO₄ | 15.2 | ~9.8 |

Comparative Reactivity

The compound’s reactivity is influenced by:

Scientific Research Applications

N-hexylthian-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-hexylthian-3-amine involves its interaction with specific molecular targets and pathways. As an amine, it can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-hexylthian-3-amine with analogous amines and heterocycles, focusing on molecular properties, synthesis, and applications. Key compounds include cycloheptanamine derivatives, bicyclic amines, and unsaturated/branched amines.

Table 1: Comparative Analysis of this compound and Analogous Compounds

*Predicted properties based on structural analogs. †Estimated using fragment-based methods (cf. LogP = 3.15 for N,N,3,3-tetramethylheptan-1-amine ). §Yield depends on substituents (e.g., 59% for 8VP131 via Method C ).

Structural and Functional Differences

- Core Heterocycle : this compound’s thiane ring introduces sulfur-based polarity and conformational rigidity, distinct from the cycloheptane or bicyclic frameworks in 8VP131 and 8VP192. Sulfur’s electron lone pairs may enhance metal-binding capacity compared to oxygen or carbon analogs .

- Substituent Effects : The hexyl chain in this compound contributes to higher hydrophobicity (LogP ~3.2) relative to smaller amines like hex-1-en-3-amine (LogP 1.9). Branched analogs (e.g., N,N,3,3-tetramethylheptan-1-amine) exhibit even greater lipophilicity (LogP 3.15) due to alkyl crowding .

- Synthetic Complexity : Bicyclic amines (e.g., 8VP192) require multi-step functionalization (e.g., alkynylation via propargyl bromide), whereas N-methoxymethylamine precursors (as in ) suggest simpler routes for linear amines .

Spectroscopic and Analytical Data

- NMR Trends : Cycloheptanamine derivatives (e.g., 8VP131) show characteristic ¹H NMR shifts at δ 1.2–2.8 ppm for alkyl chains and δ 7.0–8.0 ppm for aromatic substituents . For this compound, similar alkyl shifts (δ 1.0–1.6 ppm) and sulfur-induced deshielding (~δ 2.5–3.0 ppm) are expected.

- HRMS Validation : High-resolution mass spectrometry (HRMS) confirms molecular formulas for related compounds (e.g., 8VP101: calc. 354.2664, exp. 354.2660 ), a critical step for verifying this compound’s synthesis.

Biological Activity

N-Hexylthian-3-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a thian (sulfur-containing) ring structure, which is known to enhance its biological activity. The presence of the hexyl group contributes to its lipophilicity, potentially influencing its interaction with biological membranes and target proteins.

Antitumor Activity

The antitumor potential of this compound has been explored in several studies. Compounds with similar thian structures have demonstrated cytotoxic effects on cancer cell lines. For example, a related study highlighted that certain thiazole derivatives exhibited significant cytotoxicity against K562 leukemia cells, inducing apoptosis in a dose-dependent manner . This suggests that this compound may also possess similar antitumor properties.

Apoptosis Induction

The induction of apoptosis appears to be a key mechanism through which compounds like this compound exert their antitumor effects. In studies of related compounds, it was observed that they could modulate the expression of apoptotic proteins such as Bcl-2 and Bax, leading to increased apoptosis in cancer cells . This modulation suggests a pathway through which this compound could influence tumor cell survival.

Protein Interaction

This compound's efficacy may also stem from its ability to interact with specific proteins involved in cell signaling pathways. For example, compounds with thiadiazole moieties have been shown to affect the p53-MDM2 interaction, crucial for regulating cell cycle and apoptosis . This interaction could be a target for therapeutic intervention in cancers where p53 is mutated or dysfunctional.

Case Studies and Research Findings

A case study involving derivatives of 2-amino-1,3,4-thiadiazole provides insights into the biological activity relevant to this compound. The study demonstrated that these derivatives exhibited antimicrobial properties with minimum inhibitory concentrations (MIC) ranging from 62.5 μg/mL to higher values depending on the specific derivative and target organism .

| Compound | Target Organism | MIC (μg/mL) | Activity |

|---|---|---|---|

| 18a | Salmonella typhi | 500 | Good |

| 18b | E. coli | 500 | Good |

| 19 | S. aureus | 62.5 | Marginally active |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.